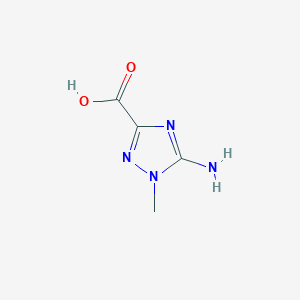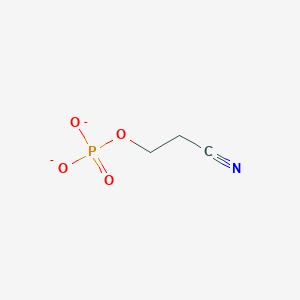
4-(Propan-2-yl)-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)-1,2-dihydroquinolin-2-one is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the isopropyl group . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic conditions to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death. Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
2-Hydroxyquinoline: Similar in structure but lacks the isopropyl group.
4-Hydroxyquinoline: Similar in structure but lacks the isopropyl group.
Quinoline: The parent compound without any substituents.
Uniqueness: 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one is unique due to the presence of both the isopropyl and hydroxyl groups, which confer distinct chemical properties and biological activities. The isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The hydroxyl group allows for hydrogen bonding, influencing the compound’s interaction with biological targets .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-8(2)10-7-12(14)13-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,13,14) |
Clave InChI |
SNSCXWREOANVGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=O)NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8727103.png)



![2-[(4-chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B8727131.png)

![7-Bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-one](/img/structure/B8727158.png)
![3-iodo-5-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B8727164.png)




